2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide
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Overview
Description
2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide is a chemical compound characterized by the presence of oxirane (epoxide) groups and a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide typically involves the reaction of 2-methylprop-2-enamide with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane rings to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products Formed
Diols: Formed through oxidation of the oxirane rings.
Alcohols: Resulting from the reduction of the oxirane rings.
Substituted Derivatives: Various products depending on the nucleophile used in substitution reactions.
Scientific Research Applications
2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, which are crucial for its function as a cross-linking agent. The molecular targets and pathways involved depend on the specific application, such as interaction with biomolecules in biological systems or with monomers in polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
Bisphenol F diglycidyl ether: Similar in having oxirane rings but differs in the backbone structure.
Glycidyl methacrylate: Contains oxirane rings and is used in polymer chemistry.
Allyl glycidyl ether: Another compound with oxirane rings, used in the synthesis of various polymers.
Uniqueness
2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide is unique due to its specific combination of a prop-2-enamide backbone and oxirane rings. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in different fields .
Properties
CAS No. |
87406-73-3 |
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Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-methyl-N,N-bis(oxiran-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C10H15NO3/c1-7(2)10(12)11(3-8-5-13-8)4-9-6-14-9/h8-9H,1,3-6H2,2H3 |
InChI Key |
SXXWNCNXSWHLQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N(CC1CO1)CC2CO2 |
Origin of Product |
United States |
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